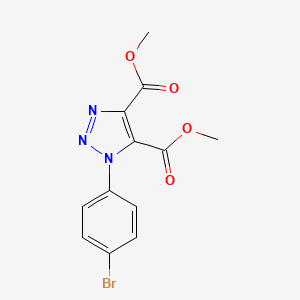

dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1-(4-bromophenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUIGHHLZGCXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Esterification: The resulting triazole compound is esterified using dimethyl sulfate to introduce the ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted triazole derivatives.

Reduction: Reduction of ester groups yields the corresponding alcohols.

Oxidation: Oxidation can lead to the formation of triazole N-oxides or other oxidized derivatives.

Scientific Research Applications

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of proteins and other biomolecules, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Dimethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Uniqueness

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.

Biological Activity

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The compound was synthesized using a solvent-free click coupling method, achieving a high yield of 93%. The synthesis involved the reaction of dimethylacetylene dicarboxylate with p-bromoazidobenzene at elevated temperatures (80–90 °C) for a short duration (3 minutes) . This efficient synthetic route is crucial for producing the compound for further biological evaluation.

Antimicrobial Properties

Research indicates that derivatives of triazoles, including this compound, exhibit notable antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens. For instance, related compounds demonstrated distinct inhibitory effects against plant pathogens such as Fusarium Wilt and Colletotrichum gloeosporioides .

Antiviral Activity

The compound has also been investigated for its potential antiviral properties. A study highlighted the design of triazole-based Schiff bases as potential anti-COVID-19 agents. The structural framework of triazoles has been linked to activity against viral targets, suggesting that this compound could be explored further in antiviral drug development .

Case Studies

Several studies have documented the biological activity of triazole derivatives:

- Antimicrobial Study : A compound structurally similar to this compound exhibited significant antimicrobial activity against multiple strains of bacteria and fungi. The study utilized various assays to evaluate the effectiveness and established a structure-activity relationship that could inform future modifications .

- Antiviral Research : Another investigation into triazole derivatives highlighted their potential as inhibitors of viral replication pathways. The findings suggested that modifications in the triazole ring could enhance antiviral efficacy against emerging viral strains .

Data Summary

| Property | Observation |

|---|---|

| Synthesis Yield | 93% via solvent-free method |

| Antimicrobial Activity | Effective against Fusarium Wilt and Colletotrichum gloeosporioides |

| Antiviral Potential | Suggested activity against COVID-19 viral targets |

| Inhibition Mechanism | Potential competitive inhibition in enzymatic assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.